1,1,1-trifluoro-7-methyloctane-2,4-dione
Description
1,1,1-Trifluoro-7-methyloctane-2,4-dione is a fluorinated β-diketone characterized by a linear octane backbone substituted with a trifluoromethyl group at the 1-position and a methyl group at the 7-position. The 2,4-dione moiety imparts keto-enol tautomerism, while the electron-withdrawing trifluoromethyl group enhances electrophilicity and metabolic stability. Its synthesis likely involves fluorination of a preformed diketone or nucleophilic substitution using trifluoromethylating agents.
Properties
CAS No. |
14189-31-2 |
|---|---|
Molecular Formula |
C9H13F3O2 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
1,1,1-trifluoro-7-methyloctane-2,4-dione |
InChI |
InChI=1S/C9H13F3O2/c1-6(2)3-4-7(13)5-8(14)9(10,11)12/h6H,3-5H2,1-2H3 |
InChI Key |
CODKKBRZQLFZKF-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(=O)CC(=O)C(F)(F)F |
Canonical SMILES |
CC(C)CCC(=O)CC(=O)C(F)(F)F |
Other CAS No. |
14189-31-2 |
Synonyms |
1,1,1-Trifluoro-7-methyl-2,4-octanedione |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1,1-trifluoro-7-methyloctane-2,4-dione involves several steps. One common method includes the reaction of 2,4-octanedione with trifluoroacetic anhydride under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1,1,1-trifluoro-7-methyloctane-2,4-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1,1,1-trifluoro-7-methyloctane-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-7-methyloctane-2,4-dione involves its ability to act as an acid or base by donating or accepting protons . This property allows it to participate in various chemical reactions, including complexation with metals and catalysis of organic reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Structural Features
Key Observations :
Physicochemical Properties
- The trifluoromethyl group increases thermal and oxidative stability compared to non-fluorinated analogs.
- Symmetrical diones (e.g., cyclohexane-1,4-dione ) exhibit unique NMR shifts due to equivalent methylene groups, unlike the asymmetric target compound.
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